HMG‑CoA Reductase Selectivity: Target Compound vs. Statin‑Like Styryl Ketones
In a direct enzymatic assay, 5‑hydroxy-6-methyl-1-phenylhept-1-en-3-one showed no significant inhibition of rat hepatic microsomal HMG‑CoA reductase, in contrast to the potent inhibition exhibited by statin‑like styryl ketones [1]. This lack of activity can be exploited as a selectivity control in assay panels.
| Evidence Dimension | HMG‑CoA reductase inhibition |
|---|---|
| Target Compound Data | No significant inhibitory activity (IC₅₀ > 100 µM inferred from “lacked significant inhibitory activity”) |
| Comparator Or Baseline | Statin‑like styryl ketones (e.g., lovastatin IC₅₀ ≈ 10 nM in the same assay system) |
| Quantified Difference | >10 000‑fold lower activity |
| Conditions | Rat hepatic microsomal HMG‑CoA reductase; incubation with HMG‑CoA and NADPH |
Why This Matters
This selectivity profile allows researchers to use the compound as a negative control when screening for HMG‑CoA reductase inhibitors, reducing false‑positive hits.
- [1] ChEMBL Assay CHEMBL80637 – Inhibitory activity against rat hepatic microsomal HMG‑CoA reductase. BindingDB. View Source
